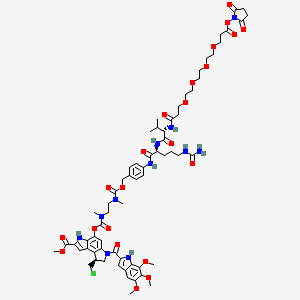
OSu-PEG4-VC-PAB-Duocarmycin SA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OSu-PEG4-VC-PAB-Duocarmycin SA is a compound used in the development of antibody-drug conjugates (ADCs). This compound is a conjugate of Duocarmycin SA, a potent DNA alkylation agent, linked via a cleavable linker OSu-PEG4-VC-PAB. The DNA modifying agents such as Duocarmycin SA are being used in the development of ADCs for targeted cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OSu-PEG4-VC-PAB-Duocarmycin SA involves multiple steps. The process begins with the preparation of the linker, OSu-PEG4-VC-PAB, which is then conjugated to Duocarmycin SA. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
OSu-PEG4-VC-PAB-Duocarmycin SA undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Cleavage Reactions: The cleavable linker, OSu-PEG4-VC-PAB, allows for the release of Duocarmycin SA under specific conditions, such as the presence of certain enzymes.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability and reactivity of the compound .
Major Products Formed
The major product formed from the cleavage of this compound is Duocarmycin SA, which exerts its DNA alkylation activity, leading to the targeted killing of cancer cells .
Wissenschaftliche Forschungsanwendungen
OSu-PEG4-VC-PAB-Duocarmycin SA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of ADCs.
Biology: Employed in the investigation of cellular mechanisms and pathways involved in DNA alkylation and repair.
Medicine: Utilized in the development of targeted cancer therapies, particularly in the design of ADCs for the treatment of various cancers.
Industry: Applied in the production of ADCs for research and development purposes
Wirkmechanismus
The mechanism of action of OSu-PEG4-VC-PAB-Duocarmycin SA involves the cleavage of the linker, OSu-PEG4-VC-PAB, releasing Duocarmycin SA. Duocarmycin SA then binds to the minor groove of DNA and alkylates the DNA, leading to the formation of DNA adducts. This results in the disruption of DNA replication and transcription, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
OSu-PEG4-VC-PAB-DMEA-Duocarmycin SA: Similar in structure but with a different linker, DMEA.
MC-vc-PAB-MMAE: Another ADC compound with a different payload, Monomethyl auristatin E (MMAE).
PBD Dimer Conjugates: Compounds with potent DNA crosslinking activity
Uniqueness
OSu-PEG4-VC-PAB-Duocarmycin SA is unique due to its specific linker, OSu-PEG4-VC-PAB, which allows for controlled release of Duocarmycin SA. This controlled release mechanism enhances the specificity and potency of the compound in targeted cancer therapy .
Eigenschaften
Molekularformel |
C65H84ClN11O22 |
|---|---|
Molekulargewicht |
1406.9 g/mol |
IUPAC-Name |
methyl (8S)-4-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxy-8-(chloromethyl)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C65H84ClN11O22/c1-37(2)54(73-49(78)17-22-93-24-26-95-28-29-96-27-25-94-23-18-52(81)99-77-50(79)15-16-51(77)80)60(83)72-43(10-9-19-68-63(67)86)59(82)69-41-13-11-38(12-14-41)36-97-64(87)74(3)20-21-75(4)65(88)98-47-33-46-53(42-32-45(62(85)92-8)71-56(42)47)40(34-66)35-76(46)61(84)44-30-39-31-48(89-5)57(90-6)58(91-7)55(39)70-44/h11-14,30-33,37,40,43,54,70-71H,9-10,15-29,34-36H2,1-8H3,(H,69,82)(H,72,83)(H,73,78)(H3,67,68,86)/t40-,43+,54+/m1/s1 |
InChI-Schlüssel |
KRFBSVZUEUHAJD-KUBQTDEFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4[C@@H](CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCC(=O)ON7C(=O)CCC7=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4C(CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCC(=O)ON7C(=O)CCC7=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)
![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)
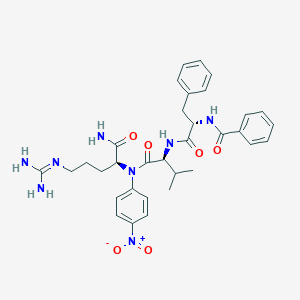
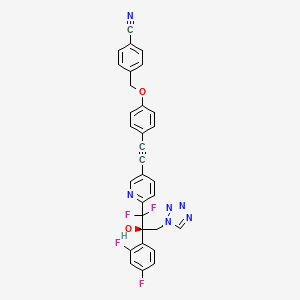
![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)
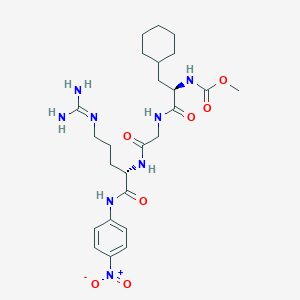
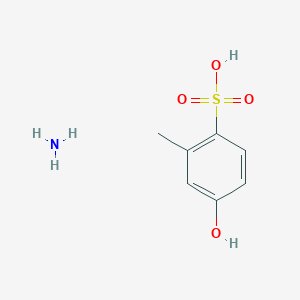
![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)
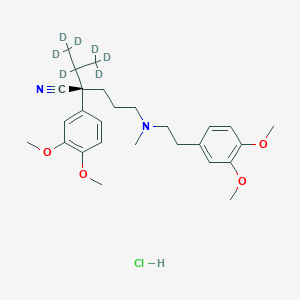
![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
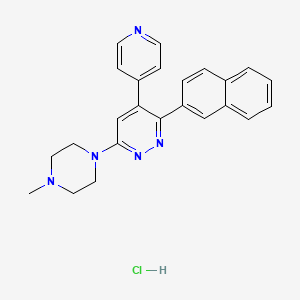
![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)

![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)
